molecular formula C15H21ClN2O3S B5798008 N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5798008
M. Wt: 344.9 g/mol
InChI Key: IDZALYUCOGJRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a selective androgen receptor modulator (SARM) that is currently being researched for its potential applications in the field of medicine. MK-677 is known for its ability to increase growth hormone levels in the body, making it a promising candidate for treating a variety of medical conditions.

Mechanism of Action

N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone in the body. This is achieved through the activation of the ghrelin receptor, which is responsible for regulating hunger and energy metabolism. By activating the ghrelin receptor, N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide increases the production of growth hormone, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects on the body. Some of these effects include increased muscle mass and strength, improved bone density, and increased metabolism. N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has also been shown to improve sleep quality and cognitive function in some individuals.

Advantages and Limitations for Lab Experiments

N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of physiological effects, making it a promising candidate for treating a variety of medical conditions. However, one limitation of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is that it can be difficult to administer in laboratory settings, as it must be given orally and has a relatively short half-life.

Future Directions

There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide for treating age-related muscle loss and frailty. Additionally, researchers are interested in exploring the potential use of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide for treating conditions such as Alzheimer's disease and traumatic brain injury. Finally, future research will likely focus on optimizing the dosing and administration of N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide to maximize its therapeutic potential.

Synthesis Methods

N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide is synthesized through a complex chemical process that involves the use of various reagents and solvents. The synthesis process typically begins with the reaction of a cyclohexylamine derivative with 4-chlorobenzonitrile to form an intermediate compound. This intermediate is then reacted with methylsulfonyl chloride to form the final product, N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in the field of medicine. Some of the medical conditions that N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has been researched for include growth hormone deficiency, osteoporosis, and muscle wasting. N~2~-(4-chlorophenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential applications in the field of sports medicine, as it has been shown to increase muscle mass and strength.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-22(20,21)18(14-9-7-12(16)8-10-14)11-15(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZALYUCOGJRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-N-methylsulfonylanilino)-N-cyclohexylacetamide

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